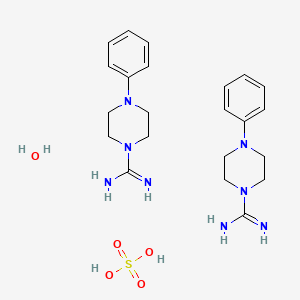![molecular formula C11H13N3O2 B6354652 5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione CAS No. 126746-23-4](/img/structure/B6354652.png)
5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
説明
5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a compound that has been studied for its potential in various applications. It is a hybrid compound between phenytoin and other heterocyclic compounds such as Oxazepines, Diazepines, and Quinazolin . The compound is known to have potent antibacterial activity, especially against Escherichia coli .
Synthesis Analysis
The synthesis of this compound involves several steps. First, a Schiff base is synthesized from the reaction of 4-(dimethylamino)benzaldehyde with p-chloroaniline. In the second step, a cyclization reaction occurs between the Schiff base and phthalic anhydride, phthalic imide, and anthranilic acid to obtain Oxazepines, Diazepines, and Quinazolin compounds. The final step includes the alkylation of the phenytoin salt with the product of the second step to obtain the hybrid phenytoin compounds .Molecular Structure Analysis
The molecular structure of this compound is established by FT-IR, 1H, and 13C-NMR . It contains a total of 31 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a Schiff base, cyclization reactions, and alkylation . These reactions lead to the formation of hybrid phenytoin compounds.科学的研究の応用
Synthesis and Antidepressant Activity
- A study by Wessels, Schwan, and Pong (1980) found that 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione possesses potential antidepressant activity with a unique mechanism differing from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
Chemical Transformations and Synthesis
- Schläpfer-Dähler, Mukherjee-Müller, and Heimgartner (1992) described the ring transformation of Imidazolidine-2,4-diones to 4H-Imidazoles in reaction with certain azirines, showcasing the compound's utility in complex chemical transformations (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992).
- Jakšea et al. (2002) reported the stereoselective synthesis of 5-[(Z)-Heteroarylmethylidene] substituted Hydantoins and Thiohydantoins, demonstrating the compound's role in the synthesis of diverse chemical structures (Jakšea et al., 2002).
Structural and Molecular Studies
- Sethusankar et al. (2002) analyzed the crystal structure of a related compound, providing insights into the molecular structure and interactions of similar imidazolidine derivatives (Sethusankar et al., 2002).
- Shah et al. (2013) studied the DNA binding properties of imidazolidine derivatives, indicating their potential applications in biochemical and pharmaceutical research (Shah et al., 2013).
Polymer Research
- Kaczmarek, Chylińska, and Ziegler-Borowska (2012) explored novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, revealing the compound's utility in developing materials with improved thermal stability (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
作用機序
While the exact mechanism of action of 5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is not fully understood, it is known that phenytoin compounds, which are part of the hybrid structure of this compound, are important antiepileptic drugs that act through the inhibition of brain sodium channels .
将来の方向性
The future directions for the research on 5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione could involve further exploration of its potential pharmacological activities. Given its potent antibacterial activity and its potential as an antiepileptic drug, it could be a promising candidate for further drug development .
特性
IUPAC Name |
5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFPHFQDQGVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966451 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52094-63-0 | |
| Record name | Hydantoin, 5-(4-dimethylaminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6354574.png)




![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)

![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)



